HEPTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE
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Overview
Description
Heptyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound with the molecular formula C22H22N2O6 and a molecular weight of 410.42 g/mol . This compound is characterized by the presence of a heptyl ester group, a nitro group, and a dioxoisoindoline moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEPTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the esterification of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with heptanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Heptyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Reduction: Heptyl 4-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate.
Substitution: 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid.
Scientific Research Applications
Heptyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of HEPTYL 4-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dioxoisoindoline moiety may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: Similar structure but with a methyl ester group instead of a heptyl ester group.
Ethyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: Similar structure but with an ethyl ester group instead of a heptyl ester group.
Uniqueness
Heptyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its longer heptyl ester chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs .
Properties
Molecular Formula |
C22H22N2O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
heptyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C22H22N2O6/c1-2-3-4-5-6-14-30-22(27)15-10-12-16(13-11-15)23-20(25)17-8-7-9-18(24(28)29)19(17)21(23)26/h7-13H,2-6,14H2,1H3 |
InChI Key |
ZVWSITYHKBCOFK-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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